molecular formula C17H21N3O4 B3762669 methyl (2R)-2-[[5-[[benzyl(methyl)amino]methyl]-1,2-oxazole-3-carbonyl]amino]propanoate

methyl (2R)-2-[[5-[[benzyl(methyl)amino]methyl]-1,2-oxazole-3-carbonyl]amino]propanoate

Cat. No.: B3762669
M. Wt: 331.4 g/mol
InChI Key: NUIYVDOYVHMXMS-GFCCVEGCSA-N
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Description

Methyl (2R)-2-[[5-[[benzyl(methyl)amino]methyl]-1,2-oxazole-3-carbonyl]amino]propanoate is a complex organic compound that features a unique structure combining an oxazole ring, a benzyl group, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-2-[[5-[[benzyl(methyl)amino]methyl]-1,2-oxazole-3-carbonyl]amino]propanoate typically involves multiple steps. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the benzyl group and the methyl ester. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can also enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-[[5-[[benzyl(methyl)amino]methyl]-1,2-oxazole-3-carbonyl]amino]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Methyl (2R)-2-[[5-[[benzyl(methyl)amino]methyl]-1,2-oxazole-3-carbonyl]amino]propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2R)-2-[[5-[[benzyl(methyl)amino]methyl]-1,2-oxazole-3-carbonyl]amino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2R)-2-[[5-[[benzyl(methyl)amino]methyl]-1,2-oxazole-3-carbonyl]amino]butanoate
  • Methyl (2R)-2-[[5-[[benzyl(methyl)amino]methyl]-1,2-oxazole-3-carbonyl]amino]pentanoate

Uniqueness

Methyl (2R)-2-[[5-[[benzyl(methyl)amino]methyl]-1,2-oxazole-3-carbonyl]amino]propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl (2R)-2-[[5-[[benzyl(methyl)amino]methyl]-1,2-oxazole-3-carbonyl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-12(17(22)23-3)18-16(21)15-9-14(24-19-15)11-20(2)10-13-7-5-4-6-8-13/h4-9,12H,10-11H2,1-3H3,(H,18,21)/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUIYVDOYVHMXMS-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)NC(=O)C1=NOC(=C1)CN(C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC)NC(=O)C1=NOC(=C1)CN(C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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